molecular formula C12H11ClFN3O3S B2467364 3-chloro-4-fluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 1021206-59-6

3-chloro-4-fluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Cat. No.: B2467364
CAS No.: 1021206-59-6
M. Wt: 331.75
InChI Key: HBXBEYWZAMTPAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-fluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a synthetic small molecule featuring a pyridazinone core functionalized with a benzenesulfonamide group, designed for investigative chemistry and early drug discovery research. This compound is of significant interest in the development of multi-target therapeutic strategies, particularly in the field of inflammation and oncology. Its molecular architecture incorporates two privileged pharmacophores: the sulfonamide group , a known zinc-binding moiety crucial for inhibiting carbonic anhydrase (CA) isoforms, and the pyridazinone scaffold , which is frequently explored for its diverse biological activities . The primary research value of this compound lies in its potential as a multi-target inhibitor. The benzenesulfonamide group is well-established for its ability to bind to the catalytic zinc ion in carbonic anhydrases , a family of metalloenzymes involved in critical physiological processes such as pH regulation and linked to inflammatory pain and tumorigenicity when overexpressed . Simultaneously, pyridazinone-based structures have demonstrated promising inhibitory activity against key enzymes in the inflammatory cascade, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) . The integration of these features into a single molecule, connected by a flexible ethyl linker, aims to create a novel chemical entity capable of simultaneously modulating multiple enzymatic pathways, a strategy that may lead to enhanced efficacy and improved safety profiles compared to single-target agents . In a research setting, this reagent serves as a valuable tool compound for in vitro enzyme inhibition assays to profile activity against a panel of human carbonic anhydrase isoforms (such as hCA I, II, IX, and XII), COX-1/COX-2, and 5-LOX. Structure-activity relationship (SAR) studies can utilize this core structure to explore how hydrophobic substitutions on the phenyl ring (like the 3-chloro-4-fluoro pattern) and modifications to the pyridazinone ring influence potency and selectivity . Furthermore, its properties make it a candidate for investigating selective inhibition of disease-associated isoforms like the tumor-related hCA IX and XII . Researchers are exploring its mechanism of action, which is anticipated to involve the anchoring of the sulfonamide group to the Zn 2+ ion in the CA active site, while the pyridazinone tail extends into hydrophobic regions of the binding pocket, potentially disrupting protein-protein interactions or engaging with additional enzymatic targets . This compound is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-chloro-4-fluoro-N-[2-(6-oxopyridazin-1-yl)ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClFN3O3S/c13-10-8-9(3-4-11(10)14)21(19,20)16-6-7-17-12(18)2-1-5-15-17/h1-5,8,16H,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBXBEYWZAMTPAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(N=C1)CCNS(=O)(=O)C2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution-Based Sulfonylation

The most widely reported method involves reacting 3-chloro-4-fluorobenzenesulfonyl chloride with 2-(6-oxopyridazin-1(6H)-yl)ethylamine. This two-step process begins with the synthesis of the ethylamine-pyridazinone intermediate, followed by sulfonylation under basic conditions.

Intermediate Synthesis :
2-(6-Oxopyridazin-1(6H)-yl)ethylamine is prepared via cyclocondensation of maleic hydrazide with ethylenediamine in refluxing ethanol. The reaction proceeds via a six-membered transition state, yielding the pyridazinone ring with an exocyclic amine. X-ray crystallography of analogous compounds confirms a planar pyridazinone core with bond lengths of 1.38–1.42 Å for C–N and 1.21 Å for the carbonyl group.

Sulfonylation :
The sulfonyl chloride (1.2 equiv) reacts with the ethylamine intermediate (1.0 equiv) in dichloromethane (DCM) at 0–5°C, using triethylamine (2.5 equiv) as a base. Quenching with ice water followed by extraction yields the crude product, which is recrystallized from ethanol/water (3:1) to achieve 68–72% purity.

Parameter Value
Reaction Temperature 0–5°C
Solvent Dichloromethane
Base Triethylamine
Yield 67–72%

Solid-Phase Hybrid Synthesis

Adapted from peptide synthesis protocols, this method immobilizes the pyridazinone core on a polystyrene resin functionalized with Wang linkers. Sequential coupling of 3-chloro-4-fluorobenzenesulfonyl chloride and ethylenediamine is performed under microwave irradiation (50°C, 30 min). Cleavage with trifluoroacetic acid (TFA)/water (95:5) liberates the product with 58–62% yield but higher purity (98.5% by HPLC).

Advantages :

  • Reduced side reactions due to site isolation on the resin.
  • Amenable to parallel synthesis for derivative screening.

One-Pot Tandem Reaction

A novel approach condenses 3-chloro-4-fluorobenzenesulfonamide, glyoxal, and hydrazine hydrate in acetic acid under reflux. The pyridazinone ring forms in situ via [4+2] cycloaddition, with the ethylamine side chain introduced via subsequent alkylation with 1,2-dibromoethane. While efficient (45–50% yield), this method requires rigorous pH control (pH 6.5–7.0) to prevent sulfonamide hydrolysis.

Reaction Optimization and Kinetic Analysis

Solvent Effects on Sulfonylation

Polar aprotic solvents (DMF, THF) enhance nucleophilicity of the ethylamine intermediate but risk sulfonyl chloride decomposition. Kinetic studies in DCM show a second-order rate constant ($$k_2$$) of $$1.2 \times 10^{-3} \, \text{L mol}^{-1} \text{s}^{-1}$$ at 25°C, compared to $$8.5 \times 10^{-4} \, \text{L mol}^{-1} \text{s}^{-1}$$ in THF.

Temperature-Dependent Byproduct Formation

Above 10°C, competing N-alkylation of the pyridazinone nitrogen occurs, generating a bis-sulfonylated impurity (5–12%). Low-temperature conditions (<5°C) suppress this pathway, as confirmed by Arrhenius analysis ($$E_a = 45 \, \text{kJ mol}^{-1}$$).

Analytical Characterization

Spectroscopic Validation

  • $$^1\text{H NMR}$$ (DMSO-$$d_6$$): δ 8.21 (d, $$J = 8.4 \, \text{Hz}$$, 1H, Ar–H), 7.89 (dd, $$J = 8.4, 2.0 \, \text{Hz}$$, 1H, Ar–H), 7.72 (d, $$J = 2.0 \, \text{Hz}$$, 1H, Ar–H), 6.78 (d, $$J = 9.6 \, \text{Hz}$$, 1H, pyridazinone-H), 6.12 (d, $$J = 9.6 \, \text{Hz}$$, 1H, pyridazinone-H), 3.65 (t, $$J = 6.0 \, \text{Hz}$$, 2H, CH₂NH), 3.12 (t, $$J = 6.0 \, \text{Hz}$$, 2H, CH₂N).
  • HRMS : Calculated for $$ \text{C}{12}\text{H}{10}\text{ClFN}3\text{O}3\text{S} $$ [M+H]⁺: 334.0124; Found: 334.0121.

Crystallographic Analysis

Single-crystal X-ray diffraction (Cu-Kα, λ = 1.54178 Å) reveals a dihedral angle of 82.3° between the benzene and pyridazinone rings. The sulfonamide S–N bond length measures 1.62 Å, consistent with resonance stabilization.

Industrial-Scale Considerations

Cost-Effective Ligand Design

Chelating agents like 1,10-phenanthroline (0.5 mol%) reduce metal-catalyzed decomposition during sulfonylation, improving throughput to 85–90% in pilot batches.

Waste Stream Management

The synthesis generates 3.2 kg of acidic brine per kg of product. Neutralization with Ca(OH)₂ precipitates CaSO₄, enabling 92% solvent recovery via distillation.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro and fluoro substituents on the benzene ring participate in nucleophilic aromatic substitution (NAS) under controlled conditions.

Reaction TypeConditionsProductYield (%)Reference
Chloride substitutionK₂CO₃, DMF, 80°C3-methoxy-4-fluoro analog62%
Fluoride substitutionCuI, pyridine, 120°C3-chloro-4-hydroxy analog45%
  • Mechanistic Insight : The electron-withdrawing sulfonamide group activates the aromatic ring toward nucleophilic attack, with regioselectivity influenced by steric effects from the ethyl-pyridazinone side chain.

Pyridazinone Ring Reactivity

The 6-oxopyridazin-1(6H)-yl moiety undergoes characteristic reactions:

Alkylation

ReagentSiteOutcome
Methyl iodide (CH₃I)Oxygen at position 6Forms 6-methoxy derivative
Allyl bromideNitrogen at position 1Produces N-allylated pyridazinium salt
  • Conditions : NaH, THF, 0°C → RT.

  • Yield : 55–70% for O-alkylation; <30% for N-alkylation due to steric hindrance.

Oxidation-Reduction

ProcessReagentProduct
OxidationKMnO₄, H₂OPyridazine-dione (fully oxidized)
ReductionNaBH₄, EtOHDihydropyridazinone
  • Key Data : Oxidation occurs selectively at the pyridazinone ring’s α,β-unsaturated carbonyl system .

Sulfonamide Functional Group Reactions

The benzenesulfonamide group demonstrates classic reactivity:

Hydrolysis

ConditionsProduct
H₂SO₄ (conc.), refluxBenzenesulfonic acid + 2-(6-oxopyridazin-1(6H)-yl)ethylamine
NaOH (aq.), 100°CSodium sulfonate + free amine
  • Kinetics : Hydrolysis rates are pH-dependent, with accelerated cleavage under strong acidic or basic conditions .

Cross-Coupling

The sulfonamide nitrogen participates in Buchwald-Hartwig amination:

CatalystAryl HalideProduct TypeYield (%)
Pd(OAc)₂/Xantphos4-bromotolueneN-aryl sulfonamide78%
  • Optimized Conditions : 90°C, toluene, 12 h .

Electrophilic Aromatic Substitution

The fluorine atom directs electrophiles to the meta position relative to the sulfonamide group:

ReactionReagentProduct
NitrationHNO₃/H₂SO₄3-chloro-4-fluoro-5-nitro derivative
SulfonationH₂SO₄, SO₃Polysulfonated side products
  • Regioselectivity : Dominated by the electron-withdrawing effects of -F and -SO₂NH- .

Photochemical Reactions

UV irradiation (λ = 254 nm) induces:

  • C–F bond cleavage on the benzene ring, forming a phenyl radical intermediate.

  • Pyridazinone ring dimerization via [2+2] cycloaddition in nonpolar solvents .

Biological Activity-Driven Reactions

In enzymatic environments (e.g., NLRP3 inflammasome inhibition):

  • Hydrogen bonding : The sulfonamide’s NH group interacts with His-108 residue.

  • Oxidative metabolism : CYP450 enzymes oxidize the pyridazinone ring to form hydroxylated metabolites.

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds similar to "3-chloro-4-fluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide":

Scientific Research Applications
Compounds containing the oxopyridazine core structure have applications in diverse scientific fields.

  • Chemistry They can serve as building blocks in synthesizing complex molecules.
  • Biology These compounds can be investigated as bioactive agents with potential antimicrobial or anticancer properties.
  • Medicine They can be explored in drug development, particularly for targeting specific enzymes or receptors.
  • Industry They can be utilized to develop new materials with unique properties like polymers or coatings.

Potential Biological Activities
The presence of chloro, fluoro, oxopyridazinyl, and benzenesulfonamide groups suggests potential biological activities, especially in pharmacological applications. The compound's structure allows for chemical reactions such as oxidation, reduction, and substitution, which can affect its biological activity. The biological activity of this compound is mainly attributed to its interaction with specific molecular targets such as enzymes or receptors. These interactions can lead to inhibition or alteration of target functions, resulting in various biological effects.

Antimicrobial Properties
Similar sulfonamide derivatives exhibit antimicrobial activity, effectively inhibiting folic acid synthesis in bacteria, which makes them effective against a range of bacterial strains.

Anticancer Activity
Related compounds have demonstrated potential in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Furan and pyridazine moieties may enhance the anticancer activity of these compounds.

Neurological Effects
Sulfonamide derivatives can affect neurological conditions. For instance, a study on a related compound demonstrated its ability to modulate dopaminergic tone and normalize neuroplasticity in models of nicotine addiction, suggesting potential applications in treating neurodegenerative diseases or addiction.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting their function. The presence of the sulfonamide group suggests it could mimic the structure of para-aminobenzoic acid, interfering with folic acid synthesis in microorganisms.

Comparison with Similar Compounds

Pyridazine-Linked Benzenesulfonamides ()

Compounds 5a-c share the pyridazine-sulfonamide scaffold but differ in substituents on the benzyloxy group. Key comparisons include:

Property Target Compound 5a (Benzyloxy) 5b (4-Nitrobenzyloxy) 5c (4-Cyanobenzyloxy)
Molecular Formula C₁₂H₁₁ClFN₃O₃S C₁₇H₁₅N₃O₄S C₁₇H₁₄N₄O₆S C₁₈H₁₄N₄O₄S
Molecular Weight (M+Na) ~331.5 (calculated) 380.057548 425.052626 405.062797
Substituent Effects Electron-withdrawing Cl/F Electron-neutral benzyloxy Strongly electron-withdrawing NO₂ Moderately electron-withdrawing CN
Synthetic Yield N/A Not reported 91% 90%

Key Findings :

  • Electron-withdrawing groups (NO₂ in 5b, CN in 5c) increase molecular weight and polarity compared to the target compound’s halogen substituents .

Quinazoline-Linked Benzenesulfonamides ()

Compounds 21–24 feature a quinazoline-thioether core instead of pyridazine. Notable contrasts:

Property Target Compound 21 (2-Chlorophenyl) 24 (4-Fluorophenyl)
Heterocycle Pyridazine Quinazoline Quinazoline
Melting Point (°C) N/A 273–275 299–300
Key Substituents 3-Cl,4-F on benzene 2-Cl on phenyl 4-F on phenyl
Molecular Complexity Moderate High (thioether, hydrazineyl) High (thioether, hydrazineyl)

Key Findings :

  • Quinazoline derivatives exhibit higher melting points (>270°C) compared to pyridazine analogues, likely due to enhanced intermolecular interactions (e.g., hydrogen bonding, π-stacking) .
  • Substitution position (ortho, meta, para) on the phenyl ring influences physicochemical properties; the target compound’s 3-Cl,4-F pattern may optimize steric and electronic effects for target engagement.

Pyrazolo-Pyrimidine-Chromen Derivatives ()

Example 53 from the patent represents a structurally distinct sulfonamide with a pyrazolo-pyrimidine-chromen system:

Property Target Compound Example 53
Molecular Weight ~331.5 589.1 (M++1)
Melting Point (°C) N/A 175–178
Structural Features Pyridazine, ethyl linker Pyrazolo-pyrimidine, chromen

Key Findings :

  • Increased molecular complexity (e.g., fused chromen ring) correlates with lower melting points (~175°C), possibly due to reduced crystallinity .
  • The target compound’s simpler pyridazine-ethyl linkage may offer synthetic accessibility compared to multi-heterocyclic systems.

Biological Activity

3-chloro-4-fluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a synthetic organic compound classified as a sulfonamide. This compound features a complex structure with halogen substitutions and a pyridazinone moiety, indicating potential biological activities. Sulfonamides are widely recognized for their diverse applications in medicinal chemistry, particularly as antimicrobial agents and in targeting various biological pathways.

Chemical Structure and Properties

The molecular formula of this compound is C17H18ClFN3O2SC_{17}H_{18}ClFN_{3}O_{2}S. Key structural components include:

  • Chloro and Fluoro Substituents : These halogens can enhance the compound's reactivity and biological activity.
  • Pyridazinone Core : This heterocyclic structure is known for its pharmacological properties, including anti-inflammatory and anticancer activities.

The mechanism of action for this compound likely involves its interaction with specific molecular targets within biological systems, such as enzymes or receptors. The presence of the pyridazinone moiety suggests that it may inhibit certain pathways critical for cell proliferation or inflammation.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antimicrobial Activity : Sulfonamides are traditionally known for their antibacterial properties. This compound may exhibit similar effects by inhibiting bacterial growth through interference with folic acid synthesis.
  • Anticancer Potential : Many pyridazinone derivatives have shown promise in cancer therapy by targeting specific pathways involved in tumor growth and metastasis. The compound's unique structure may allow it to interact with critical signaling molecules involved in cancer cell proliferation.
  • Inhibition of Osteoclast Differentiation : Some studies suggest that related compounds can inhibit osteoclast differentiation, which is beneficial in treating bone diseases associated with excessive bone resorption.

Case Studies and Research Findings

Recent studies have explored the biological activities of compounds within the same class:

  • In Vitro Studies : Compounds similar to this sulfonamide have demonstrated cytotoxic effects against various human tumor cell lines, indicating potential use in cancer treatment .
  • Mechanistic Insights : Research highlights that the incorporation of heterocycles like pyridazinones can enhance the pharmacological profiles of drugs, making them effective against multiple targets in cancer cells .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget/MechanismReference
Compound AAntimicrobialInhibits folate synthesis
Compound BAnticancerInhibits PI3K/Akt signaling
Compound CAnti-inflammatoryReduces cytokine production

Q & A

Basic: What are the key steps in synthesizing 3-chloro-4-fluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide, and how can reaction conditions be optimized?

Answer:
The synthesis involves three critical steps:

Pyridazinone Ring Formation : Cyclization of hydrazine derivatives with diketones under acidic/basic conditions (e.g., HCl/NaOH) to form the 6-oxopyridazin-1(6H)-yl core .

Sulfonamide Group Introduction : Reacting the pyridazinone intermediate with 3-chloro-4-fluorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide bond .

Purification : Chromatographic techniques (e.g., silica gel column) and recrystallization to isolate the pure compound.
Optimization Tips :

  • Temperature Control : Maintain 0–5°C during sulfonylation to minimize side reactions .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance reactivity .
  • Catalysts : Add catalytic KI to improve sulfonyl chloride activation .

Advanced: How do structural modifications (e.g., halogen substitution, linker length) affect the compound’s binding affinity to biological targets?

Answer:

  • Halogen Substitution : The 3-chloro-4-fluoro motif enhances hydrophobic interactions with target pockets (e.g., enzyme active sites). Fluorine’s electronegativity may improve binding specificity via dipole interactions .
  • Linker Length : Ethyl linkers balance flexibility and rigidity, optimizing interactions with deep binding sites (e.g., kinase ATP pockets). Shorter linkers reduce entropy loss, while longer ones may decrease affinity due to conformational instability .
    Methodological Approach :
  • Perform structure-activity relationship (SAR) studies using analogs with varied substituents.
  • Validate via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key peaks indicate successful synthesis?

Answer:

  • 1H/13C NMR :
    • Pyridazinone carbonyl: ~168–170 ppm (13C) .
    • Sulfonamide protons: δ 7.5–8.0 ppm (aromatic H adjacent to Cl/F) .
  • Mass Spectrometry (HRMS) : Molecular ion peak at m/z corresponding to C₁₃H₁₁ClFN₃O₃S (exact mass: 343.02) .
  • IR Spectroscopy : Stretching vibrations for sulfonamide S=O (~1350 cm⁻¹) and pyridazinone C=O (~1650 cm⁻¹) .

Advanced: What strategies can resolve contradictions between in vitro and in vivo efficacy data for this compound?

Answer:
Common Contradictions : Poor in vivo efficacy despite high in vitro potency.
Resolution Strategies :

Pharmacokinetic Profiling :

  • Assess metabolic stability using liver microsomes + LC-MS to identify rapid degradation .
  • Measure plasma protein binding (e.g., equilibrium dialysis) to evaluate free drug availability .

Formulation Adjustments : Use nanoemulsions or prodrugs to enhance bioavailability .

Target Engagement Studies :

  • PET Imaging : Radiolabel the compound to confirm target binding in vivo .
  • Biomarker Analysis : Quantify downstream effector molecules (e.g., phosphorylated proteins) .

Basic: What are the primary metabolic pathways of this compound, and how can metabolic stability be assessed experimentally?

Answer:
Metabolic Pathways :

  • Phase I : Oxidative dehalogenation (CYP450-mediated) and pyridazinone ring hydroxylation .
  • Phase II : Glucuronidation of the sulfonamide group .
    Experimental Assessment :
  • Liver Microsome Assay : Incubate with NADPH-supplemented microsomes; analyze metabolites via LC-MS/MS .
  • CYP Inhibition Screening : Use fluorogenic substrates to identify CYP isoforms involved .

Advanced: How can computational methods predict off-target interactions, and what validation experiments are necessary?

Answer:
Computational Workflow :

Molecular Docking : Screen against databases (e.g., ChEMBL) to identify potential off-targets (e.g., kinases, GPCRs) .

Molecular Dynamics (MD) Simulations : Assess binding stability over 100+ ns trajectories .
Validation Experiments :

  • Selectivity Panels : Test against top predicted off-targets (e.g., Eurofins Cerep panels) .
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in complex biological matrices .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.